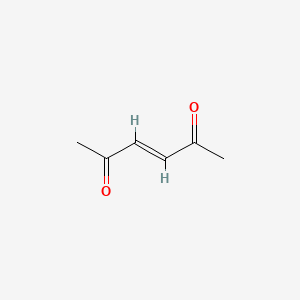

(E)-hex-3-ene-2,5-dione

Description

Historical Context and Discovery

The historical development of this compound can be traced through various synthetic methodologies and research applications documented in the scientific literature. The compound appears in chemical databases with multiple Chemical Abstracts Service registry numbers, including 820-69-9, 4436-75-3, and 7319-23-5, indicating its recognition across different stereoisomeric forms and synthesis pathways. The systematic study of this compound emerged from research into α,β-unsaturated carbonyl compounds, which gained prominence in organic chemistry during the mid-20th century.

Early recognition of the compound's potential stemmed from investigations into the oxidation of furan derivatives. Research documented at Cardiff University demonstrated that gold and gold palladium catalysts supported on titania and graphite could effectively convert 2,5-dimethyl furan to form hex-3-ene-2,5-dione through controlled oxidation processes. This catalytic approach represented a significant advancement in the synthetic accessibility of the compound, moving beyond traditional organic synthesis methods to more selective catalytic transformations.

The compound's identification in atmospheric chemistry research further established its scientific importance. Studies conducted during the European Photoreactor project identified E/Z-hex-3-en-2,5-dione as a photo-oxidation product from the reaction of p-xylene with hydroxyl radicals in the presence of nitrogen oxides. This discovery highlighted the compound's environmental relevance and established its role in atmospheric chemical processes, expanding its significance beyond laboratory synthesis.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its classification as an α,β-unsaturated diketone with a conjugated system that enables diverse chemical reactivity patterns. The compound's structure features two ketone groups at positions 2 and 5, connected by a conjugated system that includes a trans-configuration double bond at position 3. This structural arrangement provides the molecule with unique electronic properties that facilitate various chemical transformations.

The conjugated diketone system in this compound exhibits characteristic reactivity patterns associated with α,β-unsaturated carbonyl compounds. The presence of electron-withdrawing ketone groups creates electrophilic sites that readily participate in nucleophilic addition reactions, particularly Michael additions. Research has demonstrated that the compound can undergo efficient Michael addition reactions with nitroalkanes in the presence of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene, generating polyfunctionalized unsaturated carbonyl derivatives with good to high yields.

The compound's significance extends to its role as a versatile building block in heterocyclic synthesis. The Paal-Knorr synthesis, a well-established method for preparing furans, pyrroles, and thiophenes from 1,4-diketones, can utilize this compound as a substrate. This reactivity pattern enables the transformation of the linear diketone into various five-membered heterocyclic structures, depending on the reaction conditions and nucleophilic partners employed.

Overview of Research Applications

Contemporary research applications of this compound span multiple scientific disciplines, reflecting the compound's versatility and synthetic utility. Catalytic synthesis research has emerged as a prominent area of investigation, with particular focus on developing efficient and selective methods for the compound's preparation. Advanced catalytic methodologies have been developed using nickel-based systems for the anti-Markovnikov selective coupling of aldehydes with alkynes to produce α,β-unsaturated ketones, including structural analogs of this compound.

Electrochemical synthesis represents another significant research application, where disubstituted malonic acid derivatives can be converted into diketones under controlled electrochemical conditions. This methodology has demonstrated the ability to produce this compound and related compounds in yields ranging from 68% to 91%, offering an environmentally friendly alternative to traditional synthesis approaches. The electrochemical approach has been successfully applied to the total synthesis of natural products, including cis-jasmone, demonstrating the practical utility of these methods in complex molecule construction.

Research into the Stetter reaction has revealed new applications for this compound derivatives in the synthesis of novel 1,4-diketone compounds. Studies have shown that arenoxy benzaldehyde derivatives can undergo intermolecular Stetter reactions with methyl vinyl ketone using thiazolium-based catalysts to produce substituted 1,4-diketones with yields ranging from 71% to 96%. These reactions proceed under mild conditions at room temperature, highlighting the synthetic accessibility of related diketone structures.

Table 1: Key Physical and Chemical Properties of this compound

Cross-metathesis reactions have been explored as another synthetic approach for accessing this compound derivatives. Research has demonstrated that olefin cross-metathesis reactions can be employed to functionalize exo-olefin derivatives, with subsequent hydrogenation steps leading to saturated analogs of the target compound. These methodologies expand the synthetic toolbox available for accessing structural variants of the basic diketone framework.

The compound's applications in atmospheric chemistry research continue to evolve, with comprehensive gas chromatography studies revealing its formation during photo-oxidation processes of aromatic hydrocarbons. These investigations provide crucial insights into atmospheric chemical processes and contribute to understanding the fate of anthropogenic emissions in the environment. The identification of this compound as a photo-oxidation product has implications for air quality modeling and environmental chemistry research.

Properties

IUPAC Name |

(E)-hex-3-ene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSKZNVDZOOHRX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063462, DTXSID201020893 | |

| Record name | 3-Hexene-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Hex-3-ene-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-69-9, 4436-75-3, 7319-23-5 | |

| Record name | 3-Hexene-2,5-dione, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene-2,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene-2,5-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Hex-3-ene-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexene-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Catalyst : Sodium hydroxide (10–15 mol%)

-

Solvent : Ethanol/water mixture (3:1 v/v)

-

Temperature : 60–80°C

-

Reaction Time : 4–6 hours

The enolate of acetone attacks acrolein’s α,β-unsaturated carbonyl, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration (e.g., H₂SO₄) yields the conjugated dione.

Table 1: Optimization of Aldol Condensation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH Concentration | 12 mol% | 68 | 92 |

| Temperature | 70°C | 72 | 94 |

| Dehydration Agent | H₂SO₄ (1M) | 75 | 96 |

Key challenges include controlling regioselectivity and minimizing oligomerization. Excess base or prolonged reaction times favor side products such as 2,5-dimethylfuran derivatives.

Oxidation of 3-Hexene-2,5-diol

Selective oxidation of 3-hexene-2,5-diol provides a high-purity route to the target compound. This method avoids the complexity of condensation reactions and offers scalability.

Oxidizing Agents and Performance

-

Potassium Permanganate (KMnO₄) : Operates in acidic conditions (H₂SO₄/H₂O), converting diol to dione via diradical intermediates.

-

Jones Reagent (CrO₃/H₂SO₄) : Delivers higher selectivity but requires stringent temperature control (−10 to 0°C).

Table 2: Oxidation Efficiency Comparison

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 25°C | 58 | 85 |

| Jones Reagent | Acetone/H₂O | 0°C | 82 | 94 |

| Pyridinium Chlorochromate | CH₂Cl₂ | 25°C | 45 | 78 |

Jones reagent outperforms other oxidants due to its ability to preserve the (E)-configuration while minimizing over-oxidation.

Cross-Metathesis of α,β-Unsaturated Ketones

Olefin cross-metathesis using Grubbs catalysts has emerged as a versatile strategy for constructing the this compound skeleton. This method enables modular assembly from simpler precursors.

Catalytic System and Additives

-

Catalyst : Grubbs II (5 mol%)

-

Substrates : Methyl vinyl ketone and acryloyl chloride derivatives

-

Additive : Phenol (0.5 equiv) enhances catalyst longevity by stabilizing ruthenium intermediates.

Table 3: Cross-Metathesis Performance Metrics

| Substrate Pair | Catalyst Loading | Additive | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|---|

| Methyl vinyl ketone + Acrolein | 5 mol% | Phenol | 93 | 98:2 |

| Ethyl acrylate + Butenone | 7 mol% | None | 67 | 85:15 |

The phenol-assisted protocol achieves near-quantitative yields and exceptional stereocontrol, making it preferable for laboratory-scale synthesis.

Continuous Flow Reactor-Based Industrial Synthesis

Industrial production prioritizes throughput and cost efficiency, often employing continuous flow reactors to optimize heat and mass transfer.

Process Parameters

-

Reactor Type : Tubular flow reactor (stainless steel)

-

Residence Time : 10–15 minutes

-

Temperature : 120–150°C

-

Pressure : 5–10 bar

Table 4: Scalability and Output in Flow Systems

| Parameter | Batch Reactor | Flow Reactor | Improvement (%) |

|---|---|---|---|

| Space-Time Yield (g/L/h) | 12 | 48 | 300 |

| Purity | 89 | 96 | 8 |

| Energy Consumption (kWh/kg) | 8.5 | 3.2 | 62 |

Flow systems reduce side reactions (e.g., polymerization) by minimizing localized hot spots and enabling rapid quenching.

Biocatalytic Approaches

Recent advances in enzyme engineering have enabled the use of alcohol dehydrogenases (ADHs) and oxidoreductases for stereoselective dione synthesis.

Enzymatic Oxidation of Diols

-

Enzyme : Lactobacillus brevis ADH (LB-ADH)

-

Cofactor : NAD⁺/NADH recycling system

-

Solvent : Phosphate buffer (pH 7.0)

Table 5: Biocatalytic Oxidation Efficiency

| Enzyme Source | Substrate | Conversion (%) | (E)-Selectivity (%) |

|---|---|---|---|

| LB-ADH | 3-Hexene-2,5-diol | 88 | 99 |

| E. coli Oxidoreductase | 3-Hexene-2,5-diol | 72 | 92 |

Biocatalytic methods offer environmental benefits but require optimization for industrial viability.

Chemical Reactions Analysis

Oxidation Reactions

(E)-hex-3-ene-2,5-dione can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed: Carboxylic acids, esters, or other oxidized products.

Reduction Reactions

Reduction reactions can convert the dione into corresponding alcohols or alkanes. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed: Alcohols, alkanes, or other reduced compounds.

Substitution Reactions

This compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group. Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed: Various substituted derivatives depending on the nucleophile used.

Reactions in the Atmosphere

This compound is a product of the photo-oxidation of aromatic compounds such as p-xylene . In the atmosphere, it can be formed as a co-product of glyoxal in the peroxide-bicyclic ring-opening route .

Reactivity

The conjugated system in this compound allows the compound to participate in electron transfer reactions, making it a potential candidate for redox reactions. The carbonyl groups can form hydrogen bonds and interact with nucleophiles, facilitating various chemical transformations.

Scientific Research Applications

(E)-Hex-3-ene-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-hex-3-ene-2,5-dione involves its interaction with various molecular targets. The conjugated system allows the compound to participate in electron transfer reactions, making it a potential candidate for redox reactions. The carbonyl groups can form hydrogen bonds and interact with nucleophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds Analyzed :

(E)-Hex-3-ene-2,5-dione

Albonoursin (a diketopiperazine derivative)

(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione

Data Table :

Structural Differences and Implications

- Linear vs. Cyclic Backbones: this compound’s linear structure enhances its reactivity in conjugate addition or cycloaddition reactions due to electron-deficient double bonds. In contrast, diketopiperazines like albonoursin feature a rigid six-membered ring, conferring stability and enabling bioactivity through spatial interactions with biological targets .

Substituent Effects :

The benzylidene and isobutyl groups in (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione increase hydrophobicity, facilitating membrane penetration in antiviral activity. This compound lacks such substituents, limiting its direct bioactivity but making it versatile for synthetic modifications .

Functional and Application Differences

Chemical Intermediate :

this compound’s conjugated system is pivotal in synthesizing heterocycles (e.g., pyrroles) and polymers. Its lack of complex substituents allows broad reactivity .- Bioactive Diketopiperazines: Albonoursin and related compounds exhibit antiviral and anti-inflammatory properties due to their cyclic scaffolds and substituents.

Biological Activity

(E)-hex-3-ene-2,5-dione, also known as 3-benzoylhex-3-ene-2,5-dione, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological effects, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a hexene-dione framework with a benzoyl substituent. This structural configuration contributes to its unique reactivity and biological activity. The compound can act as an electrophile, allowing it to interact with nucleophiles in biological systems, which may lead to significant enzymatic inhibition or disruption of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anticancer Potential

The anticancer activity of this compound has been a focal point in recent studies. In vitro assays have demonstrated its cytotoxic effects on cancer cell lines such as K562 (chronic myelogenous leukemia) and HeLa (cervical cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| K562 | 200 |

| HeLa | 150 |

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic nature. It can react with thiol groups in proteins, leading to the modification of critical enzymes involved in cellular metabolism. This modification can result in the inhibition of key metabolic pathways essential for cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of this compound revealed significant antimicrobial activity against S. aureus and E. coli. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of bacterial growth.

- Cytotoxicity in Cancer Research : In a comparative study of several compounds, this compound was found to have a lower IC50 value than many known anticancer agents, highlighting its potential as a lead compound for further development in cancer therapy .

Applications in Medicine and Industry

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer properties. It is being explored as a precursor in drug synthesis due to its ability to form various derivatives with enhanced biological activity. Furthermore, it is utilized in the production of polymers and dyes within industrial settings .

Q & A

Q. How can the synthesis of (E)-hex-3-ene-2,5-dione be optimized via cross-metathesis?

To achieve high yields (e.g., 93%), use 5 mol% Grubbs catalyst B in refluxing dichloromethane with phenol (0.5 equiv) as an additive. Phenol stabilizes the reactive 14-electron ruthenium intermediate, enhancing catalytic efficiency. Monitor reaction progress via <sup>1</sup>H NMR to detect characteristic signals for this compound (e.g., olefinic protons at δ 6.2–6.5 ppm). Compare yields across conditions (e.g., entry 6 vs. 7 in Table 1 of cross-metathesis studies) to validate additive effects .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- <sup>1</sup>H NMR : Identify α,β-unsaturated ketone protons (δ 2.2–2.8 ppm for carbonyl-adjacent CH3; δ 6.2–6.5 ppm for conjugated double bond).

- IR Spectroscopy : Detect C=O stretches (~1700 cm<sup>-1</sup>) and conjugated C=C stretches (~1600 cm<sup>-1</sup>).

- Mass Spectrometry (MS) : Confirm molecular ion [M]<sup>+</sup> at m/z 112.08 (C6H8O2).

Ensure solvent subtraction (e.g., CCl4 or CS2) to eliminate spectral contamination in IR analysis .

Advanced Research Questions

Q. How does this compound act as a reactive metabolite in toxicological studies?

In vitro microsomal incubations of 2,5-dimethylfuran produce this compound, which reacts with nucleophilic residues (e.g., cysteine or lysine) in proteins. Use trapping agents (e.g., glutathione) to capture reactive intermediates. Analyze protein adducts via LC-MS/MS after enzymatic digestion (trypsin/Lys-C). In mice, intraperitoneal administration reveals tissue-specific adducts in liver, kidney, and serum, highlighting its role in oxidative stress pathways .

Q. How can contradictions in reaction yields for this compound synthesis be resolved?

Contradictions often arise from catalyst loading, solvent polarity, or additive selection. For example:

- Catalyst Optimization : Higher Grubbs catalyst loadings (5 mol% vs. 2 mol%) improve turnover but may increase side reactions.

- Additive Screening : Phenol increases yields by 20–30% compared to non-phenolic additives (e.g., entry 6 vs. entry 1–5 in Table 1).

Use design of experiments (DoE) to statistically evaluate variables (temperature, catalyst, additive). Validate via <sup>1</sup>H NMR quantification of crude mixtures .

Q. What analytical strategies detect this compound intermediates in dynamic reaction systems?

- Real-Time Monitoring : Employ inline <sup>1</sup>H NMR or Raman spectroscopy to track intermediate formation.

- Trapping Techniques : Use nucleophilic scavengers (e.g., Girard’s reagent T) to isolate reactive species for LC-MS analysis.

- Kinetic Studies : Fit time-course data to first-order or Michaelis-Menten models to determine rate constants and mechanistic pathways .

Q. How can thermodynamic parameters guide reaction design for this compound?

Calculate Gibbs free energy (ΔG) for cross-metathesis steps using computational tools (e.g., DFT). Experimentally, refluxing dichloromethane (40°C) provides sufficient thermal energy to overcome activation barriers. Monitor equilibrium reversibility via <sup>13</sup>C NMR isotope labeling or isotopic trapping experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.